molecular formula C9H6BrClN2OS B2434421 N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide CAS No. 727718-13-0

N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide

Cat. No.: B2434421
CAS No.: 727718-13-0
M. Wt: 305.57
InChI Key: SWJHLOZLWIGZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide is a chemical compound with the molecular formula C9H6BrClN2OS and a molecular weight of 305.58 g/mol . It is known for its unique structure, which includes a bromo, cyanosulfanyl, and chloroacetamide functional group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Properties

IUPAC Name

[3-bromo-4-[(2-chloroacetyl)amino]phenyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2OS/c10-7-3-6(15-5-12)1-2-8(7)13-9(14)4-11/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJHLOZLWIGZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)Br)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide typically involves the reaction of 2-bromo-4-(cyanosulfanyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted amides or thioamides.

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Coupling reactions: Biaryl or aryl-alkene derivatives.

Scientific Research Applications

N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide is not fully understood. its biological activity is thought to be related to its ability to interact with cellular proteins and enzymes. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The cyanosulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the cyanosulfanyl group, in particular, differentiates it from other similar compounds and may contribute to its specific interactions with biological targets .

Biological Activity

N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, supported by various research findings, case studies, and quantitative structure-activity relationship (QSAR) analyses.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrClN2SC_8H_6BrClN_2S. The presence of bromine and cyanosulfanyl groups contributes to its unique chemical properties, which influence its biological activity.

PropertyValue
Molecular Weight293.502 g/mol
Density1.8 ± 0.1 g/cm³
Boiling Point458.6 ± 45.0 °C
Flash Point231.1 ± 28.7 °C
LogP2.26

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity against a range of pathogens. The effectiveness is largely attributed to the structural characteristics of the compounds, including lipophilicity and the nature of substituents on the phenyl ring.

  • Gram-Positive Bacteria : Compounds with halogenated phenyl rings have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, chloroacetamides with specific substitutions were noted for their enhanced permeability through bacterial membranes, leading to higher efficacy .
  • Gram-Negative Bacteria : The activity against Gram-negative bacteria like Escherichia coli was comparatively lower, indicating that structural modifications could be necessary to enhance efficacy in this area .
  • Fungal Activity : Moderate effectiveness was observed against fungal strains such as Candida albicans, suggesting potential applications in antifungal treatments .

QSAR Analysis

Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of new derivatives based on their chemical structure. These models analyze various molecular descriptors that correlate with biological performance.

  • Lipophilicity : Higher lipophilicity often correlates with better membrane permeability, which is crucial for antimicrobial action.
  • Molecular Descriptors : Factors such as molecular weight, polar surface area, and hydrogen bond donors/acceptors are critical in predicting the bioactivity of chloroacetamides.

Case Studies

A notable study synthesized a series of N-substituted chloroacetamides and evaluated their antimicrobial activities through standard testing protocols against common pathogens. The results indicated that compounds with specific substitutions exhibited enhanced antimicrobial properties, particularly those that adhered to Lipinski's rule of five .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.